Dioxouranium(2+);diformate

Description

Systematic Nomenclature and Chemical Identification

Dioxouranium(2+) diformate is identified by its IUPAC name bis(formato-κO)dioxouranium , reflecting its coordination structure where two formate ligands bind to the uranyl core via oxygen atoms. Key identifiers include:

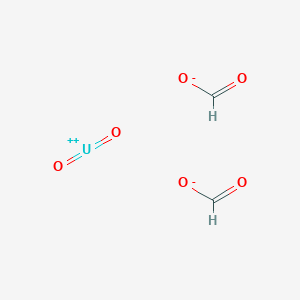

The uranyl cation ($$ \text{UO}_2^{2+} $$) adopts a linear geometry, with formate ligands coordinating equatorially to the uranium center. This arrangement stabilizes the complex through covalent interactions between uranium’s 5f/6d orbitals and the oxygen lone pairs of the formate ligands.

Historical Development in Uranyl Chemistry

Uranyl chemistry traces its origins to Martin Heinrich Klaproth’s 1789 discovery of uranium in pitchblende. The isolation of metallic uranium by Eugène-Melchior Péligot in 1841 and the subsequent characterization of uranyl salts laid the groundwork for modern coordination chemistry. Dioxouranium(2+) diformate emerged as a critical compound in the 20th century, particularly after the Manhattan Project highlighted uranium’s nuclear properties. Its synthesis and structural analysis were refined alongside advancements in X-ray crystallography and spectroscopy, enabling precise studies of uranyl-ligand interactions.

Academic Relevance in Coordination Chemistry and Materials Science

In coordination chemistry, dioxouranium(2+) diformate serves as a model for studying actinide-ligand bonding. The uranyl ion’s rigidity and strong oxophilicity make it a template for designing stable coordination complexes. Recent gas-phase studies using collision-induced dissociation (CID) revealed that the compound undergoes decarboxylation to form uranium-hydride intermediates, elucidating pathways for redox reactions.

In materials science, its application in negative staining electron microscopy is unparalleled. Uranyl formate’s fine grain structure (< 1 nm resolution) allows high-contrast imaging of biological macromolecules, surpassing alternatives like uranyl acetate. This capability has driven innovations in structural biology, enabling visualization of viruses and proteins at near-atomic resolution.

Properties

Molecular Formula |

C2H2O6U |

|---|---|

Molecular Weight |

360.06 g/mol |

IUPAC Name |

dioxouranium(2+);diformate |

InChI |

InChI=1S/2CH2O2.2O.U/c2*2-1-3;;;/h2*1H,(H,2,3);;;/q;;;;+2/p-2 |

InChI Key |

LSZXTXAGCQSDCH-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].O=[U+2]=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Sodium Diformate (NaDF)

Chemical Structure and Mechanisms

- KDF: Contains potassium ions paired with formic acid/formate.

- NaDF: Sodium ions paired with formic acid/formate. Both compounds acidify the gastrointestinal tract but differ in cation-specific effects .

Efficacy in Swine

NaDF shows delayed benefits in swine compared to KDF, with performance improvements peaking post-day 60 .

Comparison with Calcium/Sodium-Formate Blends

Calcium/sodium-formate blends exhibit lower efficacy compared to NaDF or KDF. For example, in swine trials, such blends failed to improve growth performance, likely due to reduced acidification capacity and structural incompatibility with gut environments .

Other Diformate Compounds

- Cobalt(2+) Diformate: Listed in safety data sheets but lacks performance studies. Classified for industrial use only .

- Copper(II) Diformate (Cupric Diformate): No growth or antimicrobial data available .

Mechanistic and Ecological Insights

- Antimicrobial Action: Both KDF and NaDF release formic acid, lowering gut pH and inhibiting acid-sensitive pathogens .

- Ecological Impact: Formate salts are classified as low ecological hazards .

Regulatory and Economic Considerations

Preparation Methods

Procedure:

Advantages:

-

Avoids excess acidity, reducing side reactions.

-

Suitable for synthesizing high-purity crystals for structural studies.

Precipitation from Uranyl Formate Monohydrate

A specialized method involves the precipitation of uranyl formate monohydrate (UO₂(HCOO)₂·H₂O) using excess formic acid, followed by calcination. While primarily used for U₃O₈ production, this approach can be adapted for dioxouranium diformate synthesis:

Steps:

Conditions:

Analytical-Grade Synthesis for Electron Microscopy

For applications requiring ultra-pure material (e.g., electron microscopy staining), a modified protocol is employed:

Protocol:

Purity Considerations:

Mechanistic Insights and Byproduct Management

Side Reactions:

Purification Techniques:

-

Recrystallization : Ethanol/water mixtures (1:1 v/v) are used to remove nitrate impurities.

-

Ion Exchange : Cation-exchange resins (e.g., Dowex 50WX8) enhance purity for spectroscopic applications.

Industrial-Scale Production

Industrial methods emphasize cost efficiency and waste reduction:

-

Continuous Flow Reactors : Uranyl nitrate and formic acid are mixed in a tubular reactor at 70°C, achieving >90% conversion in <1 hour.

-

Waste Recycling : Nitric acid byproducts are neutralized with limestone (CaCO₃), generating calcium nitrate fertilizers.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scale | Application |

|---|---|---|---|---|

| Formic Acid Route | 70–85 | 95 | Lab/Industrial | General synthesis |

| Sodium Formate Route | 65–75 | 98 | Lab | Structural studies |

| Monohydrate Process | 60–70 | 90 | Industrial | Precursor for U₃O₈ |

| Analytical Protocol | >99 | 99.9 | Lab | Electron microscopy |

Q & A

Q. How should researchers structure mixed-method studies integrating computational and experimental data on uranium-formate systems?

- Methodological Answer : Adopt a convergent parallel design:

- Qualitative : Use molecular dynamics (MD) simulations to predict ligand binding affinities.

- Quantitative : Validate predictions via isothermal titration calorimetry (ITC).

Triangulate results using multivariate statistical analysis (e.g., PCA) to identify dominant factors influencing stability .

Ethical and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.